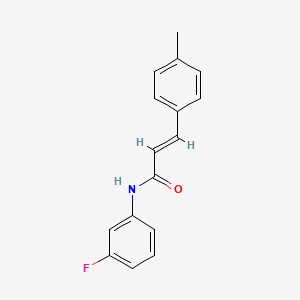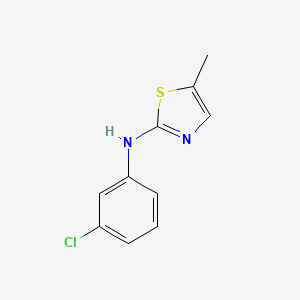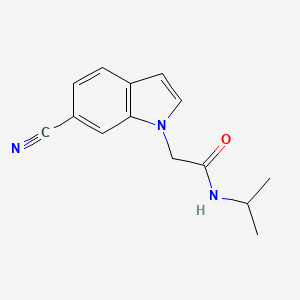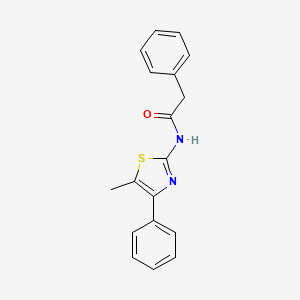![molecular formula C15H17N3OS B5872349 N-(4-methylbenzyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5872349.png)
N-(4-methylbenzyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylbenzyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzyl group substituted with a methyl group, a pyrimidinyl group substituted with a methyl group, and a sulfanyl linkage connecting these two moieties to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 4-methylbenzyl chloride, is reacted with a suitable nucleophile to form the benzyl intermediate.
Formation of the Pyrimidinyl Intermediate: 4-methylpyrimidine-2-thiol is synthesized through a series of reactions involving pyrimidine derivatives.
Coupling Reaction: The benzyl intermediate and the pyrimidinyl intermediate are coupled under appropriate conditions, often using a base and a solvent such as dichloromethane.
Acetamide Formation: The coupled product is then reacted with acetic anhydride or acetyl chloride to form the final acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(4-methylbenzyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The benzyl and pyrimidinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or agrochemicals.
作用機序
The mechanism of action of N-(4-methylbenzyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanyl and acetamide groups may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(4-methylbenzyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanamide: Similar structure with an ethanamide backbone.
N-(4-methylbenzyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]propionamide: Similar structure with a propionamide backbone.
N-(4-methylbenzyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]butanamide: Similar structure with a butanamide backbone.
Uniqueness
N-(4-methylbenzyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups and molecular structure, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
特性
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-11-3-5-13(6-4-11)9-17-14(19)10-20-15-16-8-7-12(2)18-15/h3-8H,9-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOVFSRRLRPDQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,4-dimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B5872269.png)

![N-[(4-acetylphenyl)carbamothioyl]-2-chlorobenzamide](/img/structure/B5872290.png)


![2-METHYL-5-(2-PIPERIDINOETHYL)[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-3(5H)-ONE](/img/structure/B5872323.png)
![N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B5872326.png)


![(2E)-N-[(3-acetylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B5872355.png)

![N-{4-[(dimethylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B5872364.png)
![4-[2-(6-methyl-4-phenyl-2-quinazolinyl)hydrazino]-4-oxobutanoic acid](/img/structure/B5872369.png)

